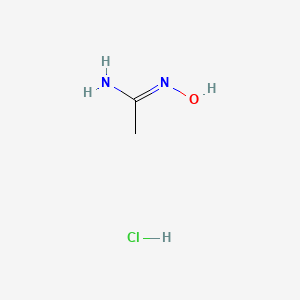
2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
DCPI can be synthesized by the reaction of 2,6-dichlorobenzamide with hydroxylamine hydrochloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which upon treatment with thionyl chloride, gives DCPI.Molecular Structure Analysis
The molecular formula of DCPI is C7H4Cl3NO. The InChI code is 1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7-.Chemical Reactions Analysis
DCPI is a strong acid that can react with bases to form salts. It is a stable compound under standard conditions, and it does not decompose easily.Physical And Chemical Properties Analysis
DCPI is a white crystalline powder that is easily soluble in polar solvents such as methanol and acetonitrile. It is insoluble in nonpolar solvents such as chloroform and hexane. DCPI has a melting point of 221-223 °C and a boiling point of 387.1 °C at 760 mmHg.Wissenschaftliche Forschungsanwendungen
Environmental Science: Formation of Trihalomethane Disinfection Byproducts
- Summary of Application : This compound is used in research studying the formation of trihalomethane disinfection byproducts from halobenzoquinones under combined UV/chlorine conditions .
- Methods of Application : The formation of trihalomethanes (THMs) from halobenzoquinones (HBQs) during chlorine-only and UV/chlorine processes with or without bromide was investigated experimentally . Density functional theory (DFT) reactivity descriptors were also applied to predict the nucleophilic/electrophilic reactive sites on HBQs and intermediates .
- Results or Outcomes : Under UV/chlorine, UV significantly enhanced THMs formation from 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) compared to chlorine-only, mainly due to the production of OH-DCBQ . Excited 2,6-DCBQ by UV benefited nucleophilic hydrolysis to produce OH-DCBQ, which favored electrophilic attack by chlorine, thereby inducing more THMs formation .
Catalysis
- Summary of Application : This compound is used in various scientific research, including catalysis.
- Results or Outcomes : The outcomes of these catalysis applications are not specified in the sources. The effectiveness of a catalyst is typically measured by its ability to increase the rate of a chemical reaction.
Drug Synthesis
- Summary of Application : “2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride” is also used in drug synthesis.
Redox Indicator in Photosynthesis Studies
- Summary of Application : This compound is used as a redox indicator in photosynthesis studies .
- Methods of Application : The compound exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation . The rate of oxygen evolution and the reduction rate of artificial electron acceptors are integral indicators of the functional activity of photosynthetic oxygen-evolving objects .
Safety And Hazards
DCPI is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
(1Z)-2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWQVTNZUIURFE-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
CAS RN |
6579-27-7 | |
| Record name | 2,6-DICHLOROBENZALDCHLOROXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)
![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)









